molecular formula C20H19F3N2O3 B6562617 N'-(3,4-difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide CAS No. 1091112-57-0

N'-(3,4-difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide

Cat. No. B6562617
CAS RN: 1091112-57-0
M. Wt: 392.4 g/mol
InChI Key: TZVMXOQVLJJCJB-UHFFFAOYSA-N
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Description

N-(3,4-Difluorophenyl)-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}ethanediamide, often referred to as DFE, is a synthetic molecule which has been studied for its potential applications in the fields of medicine and science. DFE has been found to be particularly useful in the synthesis of other compounds, and is also known for its ability to act as a catalyst for certain reactions. Additionally, DFE has been studied for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases.

Scientific Research Applications

DFE has been studied for its potential applications in scientific research. It has been found to be useful in the synthesis of other compounds, such as 3,4-difluorobenzonitrile, as well as for its ability to act as a catalyst for certain reactions. Additionally, DFE has been studied for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of DFE is not fully understood. However, it is believed that the molecule acts as a catalyst for certain reactions, allowing for the synthesis of other compounds. Additionally, DFE has been studied for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases. It is believed that the molecule may act as an inhibitor of certain enzymes, which would in turn interfere with the growth and spread of cancer cells or the progression of neurodegenerative diseases.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFE are not fully understood. However, it is believed that the molecule may act as an inhibitor of certain enzymes, which would in turn interfere with the growth and spread of cancer cells or the progression of neurodegenerative diseases. Additionally, DFE has been studied for its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DFE has several advantages and limitations when used in laboratory experiments. One of the main advantages of DFE is its ability to act as a catalyst for certain reactions, which can be used to synthesize other compounds. Additionally, DFE has been found to be particularly useful in the synthesis of other compounds, such as 3,4-difluorobenzonitrile. However, one of the main limitations of DFE is its toxicity, which can be dangerous if not handled properly. Additionally, DFE has been found to be unstable in certain conditions, such as high temperatures or in the presence of certain chemicals.

Future Directions

The potential future directions of DFE are numerous. One potential direction is to further study the molecule’s mechanism of action and biochemical and physiological effects in order to better understand its potential use in the treatment of certain diseases, such as cancer and neurodegenerative diseases. Additionally, further research could be done to explore the potential use of DFE in the synthesis of other compounds, such as 3,4-difluorobenzonitrile. Finally, further research could be done to explore the potential use of DFE as a catalyst for certain reactions, such as the synthesis of other compounds.

Synthesis Methods

DFE can be synthesized using a variety of methods. One of the most common methods involves the use of a Grignard reagent, such as methylmagnesium bromide, to react with a nitroaromatic compound, such as 3,4-difluorobenzonitrile. The reaction of these two compounds produces a difluorophenyl ester, which is then reacted with an amine, such as ethylenediamine, to form the desired DFE molecule.

properties

IUPAC Name

N'-(3,4-difluorophenyl)-N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c21-14-3-1-13(2-4-14)20(7-9-28-10-8-20)12-24-18(26)19(27)25-15-5-6-16(22)17(23)11-15/h1-6,11H,7-10,12H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVMXOQVLJJCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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